A Senior Application Scientist's Guide to 1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Properties, Synthesis, and Applications
A Senior Application Scientist's Guide to 1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Heterocyclic Keystone
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the success of any discovery program. Among the vast array of heterocyclic scaffolds, the thiazole ring holds a position of distinction, celebrated for its presence in numerous natural products and FDA-approved pharmaceuticals, including antimicrobial, antiretroviral, and anticancer agents.[1][2] This guide focuses on a particularly valuable derivative: 1-(2-Bromo-4-methylthiazol-5-yl)ethanone . This compound is not merely another reagent; it is a highly functionalized and versatile synthon, engineered for the precise construction of complex molecular architectures.
The presence of an acetyl moiety and a bromine atom on the thiazole ring makes it a powerful precursor for a wide range of chemical transformations.[3] The bromine at the C2 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the acetyl group at C5 offers a site for further elaboration, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth exploration of its chemical properties, a field-tested synthesis protocol, its reactivity profile, and its proven applications, particularly in the pursuit of novel therapeutics.
Core Chemical and Physical Identity
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. 1-(2-Bromo-4-methylthiazol-5-yl)ethanone is a well-defined chemical entity with consistent, verifiable characteristics.
-
Systematic IUPAC Name: 1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone
-
Common Synonyms: 2-Bromo-5-acetyl-4-methylthiazole
-
Molecular Structure:
The following table summarizes its key physicochemical data, essential for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 1093106-54-7 | [3][4] |
| Molecular Formula | C₆H₆BrNOS | [3][4][5] |
| Molecular Weight | 220.09 g/mol | [3][4][5] |
| InChI Key | RZEIEXBCYWPGCZ-UHFFFAOYSA-N | [3][4] |
| Typical Purity | ≥95% | [4] |
| Physical State | Solid | |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [6][7] |
Synthesis Protocol: Selective Bromination
The synthesis of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone hinges on the selective bromination of a pre-existing thiazole core. The most common and reliable approach involves the bromination of 1-(4-methylthiazol-5-yl)ethanone at the C2 position, which is the most electronically susceptible site for electrophilic attack on the thiazole ring.
Expertise & Causality in Experimental Design
The choice of a brominating agent is critical. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting. The causality behind this choice is rooted in safety and selectivity. NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and other side reactions, leading to a cleaner product profile and higher yield. The use of a solvent like chloroform or acetonitrile is dictated by its ability to dissolve the starting material and its relative inertness under the reaction conditions.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion.
-
Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylthiazol-5-yl)ethanone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(2-Bromo-4-methylthiazol-5-yl)ethanone.
Chemical Reactivity: A Hub for Molecular Diversification
The true value of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone lies in its predictable and versatile reactivity. The C2-bromine is an excellent leaving group, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[3]
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds.[8][9] By reacting 1-(2-Bromo-4-methylthiazol-5-yl)ethanone with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst and a base, a diverse range of 2-arylthiazole derivatives can be synthesized.[10] This is invaluable for structure-activity relationship (SAR) studies. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the method of choice.[12][13] This reaction couples the 2-bromothiazole with primary or secondary amines, providing facile access to 2-aminothiazole derivatives, a common motif in bioactive compounds.[14] The reaction's success relies on specialized, bulky phosphine ligands that facilitate the key steps of the catalytic cycle.[15]
-
Heck Reaction: To introduce alkenyl substituents, the Heck reaction is employed.[16][17] This reaction couples the 2-bromothiazole with an alkene to form a new C-C bond, yielding 2-vinylthiazole derivatives.[18] The reaction typically proceeds with high stereoselectivity.[16]
Reactivity Pathway Diagram
Caption: Key cross-coupling reactions of the title compound.
Applications in Drug Discovery & Agrochemicals
The synthetic versatility of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone translates directly to its utility in applied research, most notably in the pharmaceutical and agrochemical sectors.
-
Anticancer Agent Discovery: This compound is a high-value intermediate in the search for new cancer therapies.[3] It serves as a critical building block for the synthesis of novel thiazole-based stilbene analogs, which have been investigated as potent inhibitors of DNA topoisomerase IB (Top1).[3] Top1 is a well-validated cellular target for anticancer drugs, and developing new inhibitors is a high-priority research area.[3] The ability to easily diversify the 2-position of the thiazole ring allows for the creation of focused libraries for cytotoxicity screening.[3]
-
Antimicrobial Research: The thiazole scaffold is known to impart antimicrobial properties, and 1-(2-Bromo-4-methylthiazol-5-yl)ethanone is no exception.[3] It has demonstrated significant antimicrobial activity, making it a valuable starting point for developing new agents to combat bacterial and fungal pathogens.[3][6]
-
Agrochemical Intermediates: Beyond pharmaceuticals, this compound is used in the synthesis of next-generation agrochemicals.[6] Its structure allows for functionalization to create novel fungicides and insecticides, contributing to the development of effective crop protection agents.[6]
Conclusion
1-(2-Bromo-4-methylthiazol-5-yl)ethanone is a cornerstone building block for chemical synthesis. Its well-defined physicochemical properties, reliable synthetic route, and predictable, versatile reactivity make it an indispensable tool for researchers. Its proven utility in palladium-catalyzed cross-coupling reactions provides a direct and efficient pathway to novel compounds with significant potential in drug discovery and agrochemical development. As a Senior Application Scientist, I can attest that the strategic incorporation of such powerful synthons is a critical accelerator in the journey from initial concept to groundbreaking discovery.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Retrieved from [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]
-
1-(2-Bromo-4-methylthiazol-5-yl)ethanone. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Bromo-5-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]
-
Albericio, F., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig coupling. (2019). YouTube. Retrieved from [Link]
-
2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (2016). ResearchGate. Retrieved from [Link]
-
2-Bromo-5-methylthiazole. (n.d.). LookChem. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
-
2-Bromo-5-methylthiazole. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. 1-(2-Bromo-4-methylthiazol-5-yl)ethanone|CAS 1093106-54-7 [benchchem.com]
- 4. 1-(2-BROMO-4-METHYLTHIAZOL-5-YL)ETHANONE | CymitQuimica [cymitquimica.com]
- 5. cyclicpharma.com [cyclicpharma.com]
- 6. 1-(2-Bromo-4-methylthiazol-5-yl)ethanone [myskinrecipes.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
